molecular formula C30H50O3 B1180874 (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(3R,6R)-6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol CAS No. 125305-73-9

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(3R,6R)-6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

Cat. No. B1180874
CAS RN: 125305-73-9
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex molecules like "(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(3R,6R)-6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^1,3.0^3,8.0^12,16]octadecan-6-ol" often involves multi-step synthetic pathways. For example, diastereoselective and highly efficient radical approaches have been utilized for synthesizing key intermediates in complex molecular structures, showcasing the advanced techniques in organic synthesis (Alibés, Bourdelande, & Font, 1994).

Molecular Structure Analysis

The molecular structure of complex compounds is crucial for understanding their chemical behavior. Techniques such as X-ray crystallography provide insights into the stereochemistry and conformation of molecules, leading to a deeper understanding of their functional properties. For instance, the crystal structure analysis can reveal intermolecular hydrogen bonds and conformational details critical for the molecule's activity (Wu et al., 2015).

Chemical Reactions and Properties

The reactivity and chemical properties of molecules like "(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(3R,6R)-6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^1,3.0^3,8.0^12,16]octadecan-6-ol" are determined by their functional groups and molecular structure. Studies on related compounds have shown a range of reactions, such as cycloaddition reactions in water, demonstrating the versatility of these molecules in synthetic chemistry (Lautens & Bouchain, 2003).

Scientific Research Applications

Oxetane Formation and Synthetic Pathways

  • The study by Mosimann and Vogel (2000) discusses the epoxidation of a complex molecule leading to stereoselective formation, implying the exploration of synthetic pathways that could be relevant to the synthesis of similarly complex molecules. This work highlights the importance of understanding the stereochemistry and reactivity of such molecules in synthetic organic chemistry Mosimann and Vogel, 2000.

Asymmetric Synthesis of Bicyclic and Tricyclic Structures

  • Marchionni and Vogel (2001) developed a method for the asymmetric synthesis of long-chain and polycyclic polypropanoate fragments. This approach could offer insights into methodologies for constructing the complex cyclic structures found in the queried compound Marchionni and Vogel, 2001.

Novel Approaches to Synthesis of Tropane Alkaloids

  • The innovative synthesis of hydroxylated tropane derivatives by Mao et al. (2014) shows the versatility of synthetic strategies that could potentially be applied to the synthesis of complex molecules similar to the queried compound Mao et al., 2014.

properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(3R,6R)-6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-25(2)21-8-9-22-28(6)13-11-20(19-7-10-24(33-17-19)26(3,4)32)27(28,5)15-16-30(22)18-29(21,30)14-12-23(25)31/h19-24,31-32H,7-18H2,1-6H3/t19-,20+,21-,22-,23-,24+,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVUQOXYVCRDLE-BCFAIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C6CCC(OC6)C(C)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5CC[C@H]4[C@@]1(CC[C@@H]2[C@H]6CC[C@@H](OC6)C(C)(C)O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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